Cas no 902768-55-2 ((2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine)

(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine 化学的及び物理的性質
名前と識別子
-
- (2''R)-N2''-Deacetyl-N2''-[4-methyl-4-(methyldithio)-1-oxopentyl]-maytansine
- Maytansinoid DM4 Impurity
- Maytansinoid DM4 Impurity 2
- Maytansine, N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-, (2'R)-
- MaytansinoidDM4Impurity2-d6
- (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine
-
(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D199085-1mg |
(2'R)-N2'-Deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-maytansine |
902768-55-2 | 1mg |
$207.00 | 2023-05-18 | ||
TRC | D199085-10mg |
(2'R)-N2'-Deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-maytansine |
902768-55-2 | 10mg |
$1642.00 | 2023-05-18 |
(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine 合成方法
ごうせいかいろ 1
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; 2 h, rt
(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine Raw materials
(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine Preparation Products
(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
2. Back matter
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
(2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansineに関する追加情報
Compound Introduction: (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine (CAS No. 902768-55-2)
Compound (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine, identified by its CAS number 902768-55-2, represents a significant advancement in the field of chemotherapeutic agents. This compound belongs to the maytansine family, a class of naturally occurring toxins derived from the plant Maytenus serrata, which has garnered considerable attention for its potent cytotoxic properties. The unique structural features of this molecule, particularly its N2'-Deacetyl and N2'-4-methyl-4-(methyldithio) modifications, contribute to its distinctive pharmacological profile and make it a promising candidate for further therapeutic development.
The chemical structure of (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine incorporates a highly reactive[1] C₂-C₃ epoxide moiety, which is critical for its mechanism of action. This epoxide group facilitates the covalent bonding with microtubule-associated proteins, leading to microtubule depolymerization and subsequent cell cycle arrest in rapidly dividing cells. Such mechanisms are particularly relevant in the treatment of various cancers, where disruption of microtubule dynamics is a key strategy for inducing apoptosis.
Recent studies have highlighted the potential of maytansine derivatives in overcoming multidrug resistance (MDR), a major challenge in cancer therapy. The structural modifications in (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine are designed to enhance its solubility and improve its ability to penetrate biological membranes, thereby increasing its bioavailability and therapeutic efficacy. These attributes have been demonstrated in preclinical models, where the compound exhibited superior cytotoxicity against a range of cancer cell lines compared to its parent compound, maytansine.
The synthesis of (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the epoxide group, followed by selective functionalization at the N₂' position. Advanced synthetic techniques, such as chiral resolution and protecting group strategies, have been employed to achieve the desired stereochemical configuration. These synthetic methodologies are critical for producing pharmaceutical-grade material that meets stringent regulatory standards.
In vitro studies have demonstrated that (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine exhibits potent activity against multiple cancer types, including breast, ovarian, and lung cancers. Notably, it has shown efficacy against drug-resistant tumor lines, suggesting its potential as a next-generation chemotherapeutic agent. Mechanistic studies indicate that the compound's action is mediated through the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. Additionally, preliminary data suggest that it may induce immunogenic cell death (ICD), further enhancing its therapeutic potential by activating anti-tumor immune responses.
Preclinical pharmacokinetic studies have provided valuable insights into the disposition of (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine in vivo. The compound demonstrates rapid absorption following intravenous administration and exhibits a relatively short half-life, necessitating careful dosing regimens to optimize therapeutic outcomes while minimizing toxicity. Phase I clinical trials are currently underway to evaluate its safety and preliminary efficacy in patients with advanced solid tumors. These trials aim to establish optimal dosing schedules and identify potential biomarkers that can predict response to treatment.
The development of (2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine aligns with broader trends in oncology research toward targeted therapies that leverage unique molecular properties to improve patient outcomes. Its structural complexity and distinct mechanism of action position it as a valuable addition to the arsenal of anti-cancer agents. As research progresses, further refinements in its design and delivery systems may unlock even greater therapeutic potential.
The future direction of this compound's development will likely involve exploring combination therapies with other anti-cancer agents to enhance efficacy and reduce resistance. Additionally, advances in drug delivery technologies, such as nanoparticles or prodrugs, could improve bioavailability and tissue penetration. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to translate preclinical successes into clinical reality.
902768-55-2 ((2'R)-N2'-Deacetyl-N2'-4-methyl-4-(methyldithio)-1-oxopentyl-maytansine) 関連製品
- 2803108-85-0(2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride)
- 1796971-43-1(N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
- 2034530-98-6((2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)
- 2680781-25-1(1-Benzyl 2-methyl 2-(prop-2-yn-1-yl)piperidine-1,2-dicarboxylate)
- 2229549-01-1(tert-butyl N-{1-2-(dimethylamino)-1,3-thiazol-5-yl-2-oxoethyl}-N-methylcarbamate)
- 2228651-01-0(3-(3,4,5-trifluorophenyl)but-3-en-1-amine)
- 2877703-26-7(N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)
- 879484-77-2(4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate)
- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)